molecular formula C15H11BrFN3O4S B4561627 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B4561627
M. Wt: 428.2 g/mol
InChI Key: NJZHXETUFSXHIK-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-fluoro-5-nitroaniline in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of carboxylic acids from methoxy groups.

Scientific Research Applications

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, affecting different pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-fluoro-5-nitrobenzoic acid
  • 3-bromo-5-fluorobenzonitrile
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Uniqueness

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S/c1-24-13-5-2-8(6-10(13)16)14(21)19-15(25)18-12-7-9(20(22)23)3-4-11(12)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZHXETUFSXHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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